Hydroxy-PP

Target Identification Kinase Selectivity Enzymology

Hydroxy-PP is a selective CBR1 (IC50=0.78μM) and Fyn kinase (5nM) inhibitor with PDB 1WMA co-crystal structure. This tert-butyl pyrazolopyrimidine is structurally distinct from mTOR inhibitor PP242; substituting PP242 will fail in CBR1/Fyn studies. For CBR1 metabolism or Fyn signaling research, Hydroxy-PP is the valid tool. Ideal as a structurally matched negative control for mTOR experiments.

Molecular Formula C15H17N5O
Molecular Weight 283.33 g/mol
Cat. No. B10759205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PP
Molecular FormulaC15H17N5O
Molecular Weight283.33 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC(=CC=C3)O)N
InChIInChI=1S/C15H17N5O/c1-15(2,3)20-14-11(13(16)17-8-18-14)12(19-20)9-5-4-6-10(21)7-9/h4-8,21H,1-3H3,(H2,16,17,18)
InChIKeyCPLGZXQPPYRNRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidin-3-YL)phenol (Hydroxy-PP): Procurement Guide for a Defined CBR1/Fyn Inhibitor and Chemical Biology Tool


3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, commonly designated Hydroxy-PP or AB3, is a synthetic pyrazolopyrimidine small molecule [1][2]. It functions as a potent, selective inhibitor of carbonyl reductase 1 (CBR1) and the cytoplasmic tyrosine kinase Fyn, with a known high-resolution co-crystal structure in complex with human CBR1 [3][4]. Its core structure is shared with the widely used mTOR inhibitor PP242 (Torkinib); however, a critical structural divergence—a tert-butyl substituent in Hydroxy-PP versus an isopropyl group and extended indole system in PP242—fundamentally alters its target profile, solubility, and research utility [5]. This distinction is paramount for scientific and industrial procurement decisions.

Why Generic Substitution Fails: The Critical Procurement Distinction Between Hydroxy-PP and the mTOR Inhibitor PP242


Attempting to substitute 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidin-3-YL)phenol with the more commonly available mTOR inhibitor PP242 (Torkinib) will result in experimental failure due to a fundamental divergence in primary targets and pharmacology. Hydroxy-PP is characterized as a potent CBR1 and Fyn inhibitor with IC50 values of 0.78 μM and 5 nM, respectively [1]. In contrast, PP242 is an ATP-competitive mTOR kinase inhibitor with an IC50 of 8 nM for mTOR and is inactive against CBR1 [2]. This is not a matter of similar potency against the same target; the compounds possess orthogonal mechanisms of action. Consequently, for studies of carbonyl reductase function, Src-family kinase (Fyn) signaling, or experiments leveraging the available co-crystal structure with CBR1, only Hydroxy-PP is a valid tool [3]. Its use in applications requiring mTOR pathway inhibition is similarly inappropriate. Procurement must be guided by this clear target specificity.

Product-Specific Quantitative Evidence: Head-to-Head Comparison of Hydroxy-PP and PP242 (Torkinib)


Evidence Dimension 1: Primary Target Affinity and Selectivity Profile

Hydroxy-PP demonstrates a distinct target profile from its analog PP242. Hydroxy-PP is a potent inhibitor of carbonyl reductase 1 (CBR1) and the Src-family kinase Fyn [1]. PP242, in contrast, is a potent and selective mTOR kinase inhibitor with minimal activity against other kinases at concentrations below 1 μM . This fundamental difference defines their non-overlapping research applications.

Target Identification Kinase Selectivity Enzymology Chemical Biology

Evidence Dimension 2: Functional Selectivity in Cellular Assays

The functional cellular consequences of inhibiting these different targets are stark. Hydroxy-PP has been shown to induce cell cycle arrest in MCF-7 (breast cancer) cells with an IC50 of 0.3 μM . Conversely, PP242's functional activity is characterized by its potent inhibition of the PI3K/AKT/mTOR pathway, suppressing proliferation in gastric cancer and endothelial cells at a similar concentration range of 50-500 nM [1]. The pathways being modulated are distinct.

Cellular Pharmacology Cancer Biology Signal Transduction Autophagy

Evidence Dimension 3: Physicochemical and Formulation Properties

Hydroxy-PP and PP242 exhibit different solubility profiles that can impact their handling in a laboratory setting. Hydroxy-PP, as a phenol, is reported to have limited aqueous solubility . In contrast, PP242 is documented to have high solubility in DMSO (up to 61 mg/mL or ~198 mM) but is insoluble in water . These properties dictate the choice of solvents and the design of in vitro assays.

Solubility Formulation In Vitro Assay Compound Handling

Evidence Dimension 4: Structural Biology and Binding Mode Definition

A key differentiator for Hydroxy-PP is the availability of a high-resolution (1.24 Å) co-crystal structure with its target, human carbonyl reductase 1 (CBR1) [1]. This provides an unambiguous understanding of its binding mode and molecular interactions. While PP242 has also been co-crystallized with mTOR, the availability of a precise structural model for Hydroxy-PP with CBR1 is a unique asset for structure-based drug design and detailed mechanistic studies involving this specific target.

Structural Biology X-ray Crystallography Drug Design Molecular Modeling

Defined Research and Industrial Application Scenarios for 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidin-3-YL)phenol


Scenario 1: Chemical Biology Studies of Carbonyl Reductase 1 (CBR1) Function

This compound is the optimal choice for studies investigating the biological role of CBR1. Its well-characterized inhibition of CBR1 (IC50 = 0.78 μM), combined with an available high-resolution co-crystal structure (PDB: 1WMA), provides a powerful and validated tool for chemical biology experiments [1]. Applications include target validation, functional genomics, and the dissection of CBR1-mediated drug metabolism pathways. Use of the mTOR inhibitor PP242 would be entirely inappropriate for this application.

Scenario 2: Probing Src-Family Kinase Fyn-Dependent Signaling Cascades

In experiments designed to interrogate Fyn kinase signaling, Hydroxy-PP serves as a potent (IC50 = 5 nM) and selective tool compound . Its use is indicated in models of T-cell receptor signaling, neuronal development, or cancer cell migration where Fyn is a key mediator. Alternative Fyn inhibitors exist, but Hydroxy-PP's dual CBR1 activity must be accounted for as a potential confounding factor in phenotypic readouts.

Scenario 3: Structure-Based Drug Design and Fragment-Based Lead Discovery Targeting CBR1

For medicinal chemistry and computational chemistry groups engaged in rational drug design, the 1.24 Å co-crystal structure of Hydroxy-PP with CBR1 (PDB: 1WMA) is an essential resource [2]. This compound serves as a validated chemical probe and a starting point for structure-activity relationship (SAR) studies, virtual screening, and fragment growing campaigns aimed at developing novel CBR1 inhibitors for therapeutic applications, such as modulating anthracycline cardiotoxicity.

Scenario 4: Validated Negative Control for mTOR-Dependent Phenotypes

Given its structural similarity to the mTOR inhibitor PP242 but its demonstrated lack of mTOR inhibitory activity, Hydroxy-PP can be strategically deployed as a structurally matched negative control. In experiments where the mTOR-specific activity of PP242 is being evaluated, the use of Hydroxy-PP helps to control for any off-target or mTOR-independent effects arising from the shared pyrazolopyrimidine scaffold . This application adds rigor to target validation studies in the PI3K/AKT/mTOR pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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